![molecular formula C24H23FN4O3S B2973585 5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1172020-16-4](/img/structure/B2973585.png)
5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazolo[5,4-d]thiazoles , which are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . These features make them appealing for applications in organic electronics .
Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the compound’s structure. For example, the planar structure and π–π overlap could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on compounds structurally related to the specified chemical often focuses on their synthesis and evaluation for various biological activities. For instance, studies have investigated the antimicrobial, anti-inflammatory, and antitumor potentials of compounds with similar structural features. The synthesis of novel compounds often aims at exploring their pharmacological profiles, which can include antimicrobial and anti-inflammatory activities, among others. These compounds are usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
- A study explored the synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones, evaluating their analgesic and anti-inflammatory activities. Such research underscores the interest in these compounds for their potential therapeutic applications (Demchenko et al., 2015).
Antimicrobial and Antitumor Effects
Compounds with thiazolo[4,5-d]pyridazine core structures have been studied for their antimicrobial and antitumor effects. The modification of these compounds through various chemical reactions aims to enhance their biological activity and selectivity towards specific targets.
- Research on thiazole-aminopiperidine hybrid analogues has demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Activity
The modification of the chemical structure to include specific functional groups has been a strategy to synthesize compounds with potential anticancer activity. Studies have shown that certain modifications can lead to compounds exhibiting significant anticancer effects against various cancer cell lines.
- Novel fluoro-substituted compounds have been synthesized and evaluated for their anti-lung cancer activity, demonstrating the potential of structurally related compounds in anticancer research (Hammam et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-7-(4-fluorophenyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-31-18-11-15(12-19(13-18)32-2)14-29-23(30)21-22(33-24(26-21)28-9-3-4-10-28)20(27-29)16-5-7-17(25)8-6-16/h5-8,11-13H,3-4,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVKHDPWFZCLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)
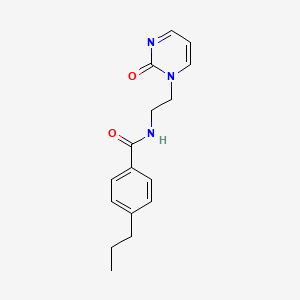
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
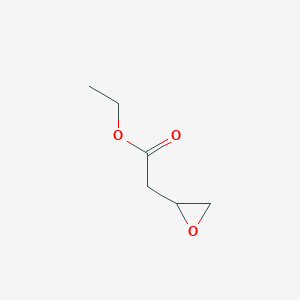
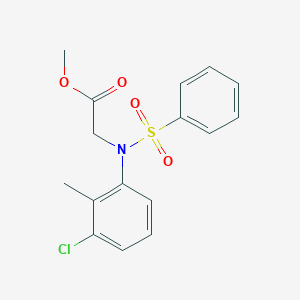
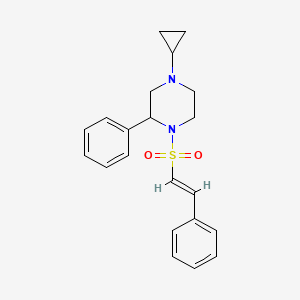
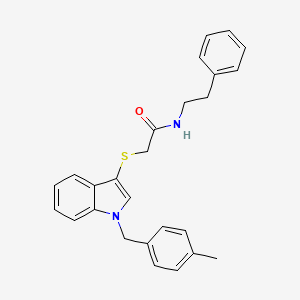
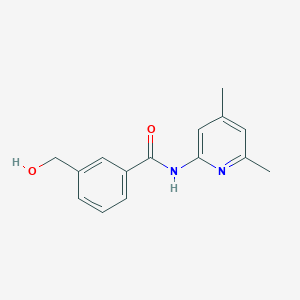

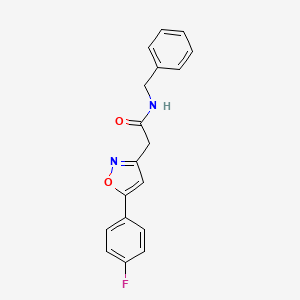
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)